Sulfo-Cy5 carboxylic acid (potassium)

Beschreibung

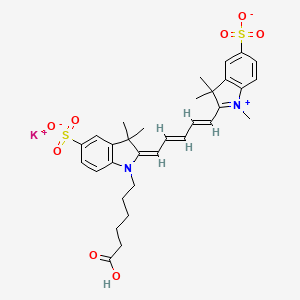

Sulfo-Cy5 carboxylic acid (potassium) is a water-soluble, near-infrared (NIR) fluorescent dye derived from the pentamethine indocyanine family. Its synthesis involves Fisher indole chemistry, starting from 4-hydrazinobenzenesulfonic acid and 3-methyl-2-butanone, followed by alkylation and purification steps to yield the final product as a dark blue solid . The compound is characterized by:

- Chemical structure: Potassium 1-(5-carboxypentyl)-3,3-dimethyl-2-[(1E,3E,5E)-5-(1,3,3-trimethyl-5-sulfonatoindolin-2-ylidene)penta-1,3-dienyl]-3H-indolium-5-sulfonate .

- Photophysical properties:

| Property | Value (pH 7.4, PBS) | Value (Acetonitrile) |

|---|---|---|

| λabs (nm) | 646 | 646 |

| λem (nm) | 661–662 | 661 |

| logε | 5.11 | 5.11 (estimated) |

| ΦF | 0.27 | Not reported |

| Stokes’ Shift (nm) | 15 | 15 |

The dye’s high molar absorptivity (~10<sup>5</sup> M<sup>−1</sup>cm<sup>−1</sup>) and NIR emission make it ideal for bioimaging and sensing applications . Its water solubility arises from two sulfonate groups, enabling compatibility with biological buffers without organic cosolvents .

Eigenschaften

Molekularformel |

C32H37KN2O8S2 |

|---|---|

Molekulargewicht |

680.9 g/mol |

IUPAC-Name |

potassium;(2E)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate |

InChI |

InChI=1S/C32H38N2O8S2.K/c1-31(2)24-20-22(43(37,38)39)15-17-26(24)33(5)28(31)12-8-6-9-13-29-32(3,4)25-21-23(44(40,41)42)16-18-27(25)34(29)19-11-7-10-14-30(35)36;/h6,8-9,12-13,15-18,20-21H,7,10-11,14,19H2,1-5H3,(H2-,35,36,37,38,39,40,41,42);/q;+1/p-1 |

InChI-Schlüssel |

ADTLWAAMVPCPTC-UHFFFAOYSA-M |

Isomerische SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] |

Kanonische SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthetic route typically involves the reaction of Cy5 carboxylic acid with sulfonating agents under controlled conditions to achieve the desired sulfonation .

Industrial Production Methods

In industrial settings, the production of Sulfo-Cy5 carboxylic acid (potassium) involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency of the final product, which is essential for its use in research and commercial applications .

Analyse Chemischer Reaktionen

Types of Reactions

Sulfo-Cy5 carboxylic acid (potassium) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various derivatives of Sulfo-Cy5 carboxylic acid (potassium) with modified functional groups, which can be used for specific applications in research and industry .

Wissenschaftliche Forschungsanwendungen

Sulfo-Cy5 carboxylic acid (potassium) has a wide range of applications in scientific research, including:

Chemistry: Used as a fluorescent dye for labeling and detecting various chemical compounds.

Biology: Employed in fluorescence microscopy and flow cytometry for imaging and analyzing biological samples.

Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.

Industry: Applied in the development of fluorescent probes and sensors for environmental and industrial monitoring .

Wirkmechanismus

The mechanism of action of Sulfo-Cy5 carboxylic acid (potassium) involves its ability to absorb light at specific wavelengths and emit fluorescence. The compound’s molecular structure allows it to interact with various molecular targets, including proteins and nucleic acids, through non-covalent interactions. These interactions enable the compound to be used as a fluorescent marker in various assays and imaging techniques .

Vergleich Mit ähnlichen Verbindungen

Sulfo-Cy5 carboxylic acid is compared below with structurally and functionally related cyanine dyes:

Sulfo-Cy3 Carboxylic Acid

| Property | Sulfo-Cy5 Carboxylic Acid | Sulfo-Cy3 Carboxylic Acid |

|---|---|---|

| λabs/λem (nm) | 646/661–662 | ~550/570 (estimated) |

| Solubility | Water, DMSO | Water, DMSO |

| Quantum Yield (ΦF) | 0.27 (PBS) | ~0.15–0.20 (typical for Cy3) |

| Applications | NIR imaging, metal ion sensing | Visible-light microscopy, flow cytometry |

Key Differences :

- Wavelength : Sulfo-Cy5 operates in the NIR range (>650 nm), minimizing autofluorescence and enhancing tissue penetration compared to Cy3’s visible range .

- Sensitivity: Sulfo-Cy5’s higher ΦF improves signal-to-noise ratios in low-light imaging .

Non-Sulfonated Cy5 Carboxylic Acid

| Property | Sulfo-Cy5 Carboxylic Acid | Cy5 Carboxylic Acid (Non-Sulfonated) |

|---|---|---|

| Solubility | Water, PBS | Organic solvents (e.g., DMSO, DMF) |

| λabs/λem (nm) | 646/661–662 | 646/670 (in organic media) |

| Biocompatibility | Suitable for in vivo studies | Requires surfactants for aqueous use |

Key Differences :

- Solubility: Sulfonate groups in Sulfo-Cy5 eliminate the need for solubilizing agents in biological systems, unlike non-sulfonated analogs .

- Conjugation : Both contain carboxylic acid groups for covalent labeling, but Sulfo-Cy5’s hydrophilicity reduces aggregation in aqueous environments .

Sulfo-Cy5 NHS Ester

| Property | Sulfo-Cy5 Carboxylic Acid | Sulfo-Cy5 NHS Ester |

|---|---|---|

| Reactivity | Requires activation (e.g., EDC) | Ready for amine conjugation |

| Stability | Stable long-term | Hydrolyzes in aqueous buffers |

| Applications | Custom probe synthesis | Rapid protein/antibody labeling |

Key Differences :

- Functionality : The NHS ester is pre-activated for immediate use, while the carboxylic acid form offers flexibility for custom crosslinking strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.